![molecular formula C17H24O2 B14863304 (3S)-7-[(3S)-3-octyloxiran-2-yl]hept-1-en-4,6-diyn-3-ol](/img/structure/B14863304.png)

(3S)-7-[(3S)-3-octyloxiran-2-yl]hept-1-en-4,6-diyn-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Panaxydol is a polyacetylenic compound derived from the roots of Panax ginseng, a plant widely used in traditional medicine in East Asia. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Panaxydol can be extracted from Panax ginseng using various methods. The most common methods include:

Shaking Method: Optimal at 55°C, this method involves shaking the ginseng roots in a solvent for a period of 12 hours.

Soxhlet Extraction: Conducted at 80°C, this method uses continuous solvent extraction to isolate panaxydol.

Supercritical Fluid Extraction: Utilizes CO2 at 65°C to extract panaxydol, offering a more environmentally friendly approach.

Industrial Production Methods

Industrial production of panaxydol primarily relies on large-scale extraction from Panax ginseng roots using the methods mentioned above. The choice of method depends on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Panaxydol undergoes various chemical reactions, including:

Reduction: Though less common, reduction reactions can modify the structure of panaxydol, potentially altering its biological activity.

Substitution: Panaxydol can undergo substitution reactions, particularly at the hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and NADPH oxidase.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in panaxydol reactions.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions involving panaxydol.

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of panaxydol, each with distinct biological activities .

Scientific Research Applications

Panaxydol has a wide range of scientific research applications:

Mechanism of Action

Panaxydol exerts its effects through several mechanisms:

Calcium Signaling: Increases intracellular calcium levels, leading to the activation of various signaling pathways.

MAPK Pathway: Activates the JNK and p38 MAPK pathways, which are involved in cell stress responses and apoptosis.

ROS Generation: Induces the production of reactive oxygen species through NADPH oxidase and mitochondrial pathways, contributing to its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Panaxynol: Another polyacetylenic compound found in Panax ginseng, known for its anti-cancer properties.

Uniqueness of Panaxydol

Panaxydol is unique due to its potent anti-cancer activity and its ability to selectively induce apoptosis in cancer cells while sparing normal cells . This selective action makes it a promising candidate for cancer therapy.

Properties

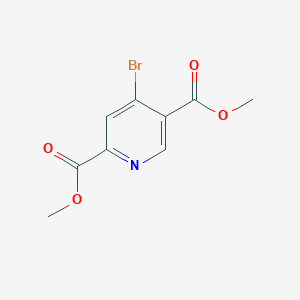

Molecular Formula |

C17H24O2 |

|---|---|

Molecular Weight |

260.4 g/mol |

IUPAC Name |

(3S)-7-[(3S)-3-octyloxiran-2-yl]hept-1-en-4,6-diyn-3-ol |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-13-16-17(19-16)14-11-10-12-15(18)4-2/h4,15-18H,2-3,5-9,13H2,1H3/t15-,16-,17?/m0/s1 |

InChI Key |

WZBQKUWMBGOAGV-PYNWJHIZSA-N |

Isomeric SMILES |

CCCCCCCC[C@H]1C(O1)C#CC#C[C@H](C=C)O |

Canonical SMILES |

CCCCCCCCC1C(O1)C#CC#CC(C=C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methoxy-N-methyl-5,8-dioxaspiro[3.4]octane-2-carboxamide](/img/structure/B14863225.png)

![6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-ol](/img/structure/B14863237.png)

![3-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B14863297.png)